molecular formula C9H13NO5 B1492871 (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2089542-97-0

(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1492871
CAS RN: 2089542-97-0
M. Wt: 215.2 g/mol
InChI Key: KGJPIBYPWMOSSL-NSCUHMNNSA-N
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Description

(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-Methoxy-3-hydroxy-pyrrolidin-1-yl-but-2-enoic acid (MHPB), is a naturally occurring organic compound that has been studied for its potential applications in both scientific research and medicinal applications. MHPB is a cyclic carboxylic acid, and is found in the leaves of several species of plants, including the common garden sage (Salvia officinalis). It has been studied for its antioxidant and anti-inflammatory properties, as well as its ability to modulate the activity of certain enzymes.

Scientific Research Applications

Spectroscopic Investigation and Cytotoxicity

A study by Zayed, El-desawy, & Eladly (2019) investigated novel N-maleanilinic acid derivatives, which are structurally related to (E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid. These derivatives were synthesized and analyzed using various techniques, including X-ray diffraction and DFT/B3LYP methods. The study found that these compounds exhibited significant cytotoxicity against carcinoma cells, including hepatocellular and breast carcinoma cells.

Molecular Structure Analysis

In another study, Lo & Ng (2009) analyzed the molecular structure of N-Phenylmaleamic acid, which shares a similar molecular backbone with the compound of interest. This analysis revealed insights into the compound's planar structure and hydrogen bonding interactions.

Neuroprotective Agents

Drysdale et al. (2000) Drysdale, Hind, Jansen, & Reinhard (2000) synthesized a series of compounds related to this compound as potent inhibitors of kynurenine-3-hydroxylase. These compounds were identified as potential neuroprotective agents, demonstrating significant inhibitory effects on the enzyme and potential to prevent certain neurodegenerative processes.

Synthesis and Characterization of Metal Complexes

Liu, Duan, & Zeng (2009) Liu, Duan, & Zeng (2009) focused on the synthesis and characterization of metal complexes involving (E)-4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid, a compound similar to the one . Their study revealed valuable information about the coordination chemistry and luminescence properties of these complexes, providing insights for applications in material science.

In Vitro and In Vivo Evaluation

A study by Hutchinson et al. (2003) evaluated a potent antagonist of the alpha(v)beta(3) receptor, structurally related to this compound. This compound showed efficacy in in vivo models of bone turnover, indicating potential applications in the treatment of osteoporosis.

properties

IUPAC Name

(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-15-7-5-10(4-6(7)11)8(12)2-3-9(13)14/h2-3,6-7,11H,4-5H2,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJPIBYPWMOSSL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1O)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CN(CC1O)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 4
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(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 5
(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 6
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(E)-4-(3-hydroxy-4-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid

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